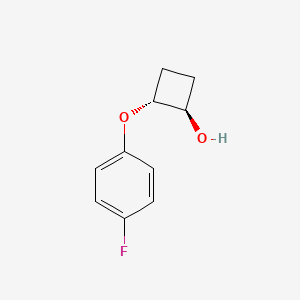

![molecular formula C11H18O3 B2474983 1-Oxaspiro[5.5]undecane-4-carboxylic acid CAS No. 1368153-21-2](/img/structure/B2474983.png)

1-Oxaspiro[5.5]undecane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[5.5]undecane-4-carboxylic acid is a chemical compound with the molecular formula C11H18O3 . It is a part of the spiro compound family, which are known for their intriguing conformational and configurational aspects .

Synthesis Analysis

The synthesis of 1-Oxaspiro[5.5]undecane-4-carboxylic acid and its derivatives has been reported in several studies . For instance, one study reported the synthesis of spiro[5.5]undecane derivatives with S and O containing heterocycles . Another study reported a novel Lewis acid catalyzed Prins/pinacol cascade process for the synthesis of oxaspirocycles .Molecular Structure Analysis

The molecular structure of 1-Oxaspiro[5.5]undecane-4-carboxylic acid is characterized by a spiro[5.5]undecane core, which is a type of spiro compound with saturated six-membered rings . These compounds exhibit a helical disposition of the six-membered rings .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oxaspiro[5.5]undecane-4-carboxylic acid include a predicted boiling point of 353.3±35.0 °C, a predicted density of 1.13±0.1 g/cm3, and a predicted pKa of 4.42±0.20 .Scientific Research Applications

Antihypertensive Applications

The compound's derivatives, specifically 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have been investigated for their potential in antihypertensive treatments. In a study, these derivatives demonstrated significant activity in reducing blood pressure, with the most potent agent being identified as 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. The study emphasized the compound's ability to block peripheral alpha 1-adrenoceptors as the primary mechanism for its antihypertensive effects (Clark et al., 1983).

Treating Chronic Kidney Diseases

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme involved in the pathophysiology of chronic kidney diseases. A particular compound from this class demonstrated excellent sEH inhibitory activity and bioavailability, showing promise as an orally active drug candidate for treating chronic kidney diseases (Kato et al., 2014).

properties

IUPAC Name |

1-oxaspiro[5.5]undecane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-10(13)9-4-7-14-11(8-9)5-2-1-3-6-11/h9H,1-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUCUBBLGUDQKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(CCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxaspiro[5.5]undecane-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2474900.png)

![3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2474901.png)

![3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2474904.png)

![2-{1-[(4-chlorobenzyl)amino]ethyl}-4(3H)-quinazolinone](/img/structure/B2474905.png)

![2-((3-bromobenzyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2474908.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2474909.png)

![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2474910.png)

![2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2474911.png)

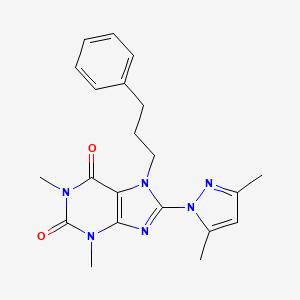

![ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2474915.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-chlorobenzoate](/img/structure/B2474918.png)

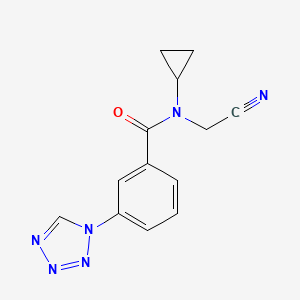

![2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2474921.png)